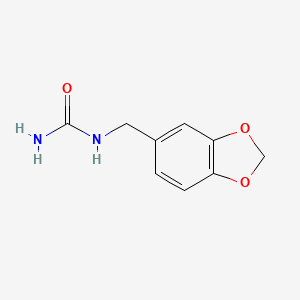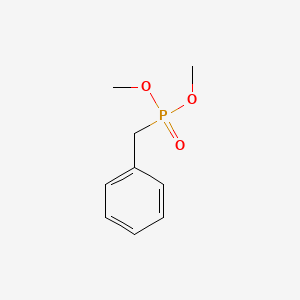
Bencilfosfonato de dimetilo
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzylphosphonate derivatives often involves the Kabachnik-Fields reaction, which is a method used to prepare α-amino phosphonates. For instance, diethyl α-benzylamino- and α-amino-benzylphosphonates obtained by this reaction were used as intermediates for further chemical transformations . Additionally, the synthesis of dimethyl (3-benzoyl-2,2,2-trimethoxy-5-phenyl-2,3-dihydro-1,2λ^5-oxaphosphol-4-yl)phosphonate was achieved through the reaction of dibenzoylacetylene with 1-methylimidazole-2-thiol in the presence of trimethyl phosphite .
Molecular Structure Analysis
The molecular structure of benzylphosphonate derivatives can be complex, with potential for various conformations. For example, N-acyl species of α-aminophosphonates exist under a dynamic equilibrium of two conformers, and the structure of these compounds can be elucidated using techniques such as NMR spectroscopy and X-ray diffraction . The crystal and molecular structure of dimethyl 2-hydroxy-3-benzoylpropylphosphonate revealed strong intramolecular interactions and dimeric arrangements due to hydrogen bonding .
Chemical Reactions Analysis
Benzylphosphonate derivatives undergo a range of chemical reactions. The acylation of α-aminophosphonates leads to N-acyl derivatives, and substituted α-benzylamino-benzylphosphonates can be employed in a second Kabachnik-Fields condensation to afford novel N-phosphonoylmethyl- and N-phosphinoylmethyl-α-amino-benzylphosphonates . Furthermore, the reactions of benzoylphosphonates with trimethyl phosphite proceed via carbene intermediates to give ylidic phosphonates, which can undergo further cyclisation and rearrangement .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylphosphonate derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect the rotation around the N-C axis to the acyl carbon atom, as observed in NMR studies . The crystal and molecular structure studies provide insights into the nature of coordination in complexes and intermolecular interactions, which are crucial for understanding the physical properties of these compounds . The conformational analysis of dimethylmethylphosphonate, a related compound, identified six stable conformers, highlighting the importance of steric hindrance and gauche effect in determining stability .
Aplicaciones Científicas De Investigación
Desarrollo de Agentes Antimicrobianos
Los derivados del bencilfosfonato de dimetilo han sido estudiados por su potencial como agentes antimicrobianos. Los investigadores han sintetizado varios derivados y evaluado su eficacia contra cepas bacterianas como Escherichia coli. Algunos compuestos han mostrado resultados prometedores, lo que indica que podrían servir como alternativas a los antibióticos tradicionales .
Retardancia de Llama en Materiales
En la ciencia de materiales, el this compound se ha aplicado para mejorar la retardancia de llama de las espumas de poliuretano (PU). Su incorporación a las espumas de PU aumenta su resistencia al fuego, lo que lo convierte en un aditivo valioso en la producción de materiales más seguros y resistentes al fuego .
Catálisis
El compuesto se ha utilizado en procesos catalíticos, particularmente en la formación de enlaces C-C. Esta aplicación es crucial en la síntesis orgánica, donde el this compound puede actuar como reactivo o catalizador para facilitar la formación de moléculas orgánicas complejas .
Biotecnología
En biotecnología, los derivados del this compound se han explorado por su papel en la mejora de la actividad antimicrobiana de los compuestos. La introducción de ciertos grupos funcionales al fosfonato puede mejorar significativamente su selectividad y eficacia como agente antimicrobiano .
Remediación Ambiental
Los fosfonatos metálicos, que pueden derivarse del this compound, se están investigando para su uso en la remediación ambiental, particularmente en la eliminación por adsorción de los colorantes del agua residual. Su estabilidad e insolubilidad los convierten en excelentes candidatos para tratar aguas contaminadas con colorantes .
Síntesis de Compuestos Biológicamente Activos
El this compound se utiliza como reactivo en la síntesis de varios compuestos biológicamente activos. Por ejemplo, se ha utilizado en la síntesis de estilbenos, que son compuestos orgánicos con posibles aplicaciones en el tratamiento de trastornos de la piel y como inhibidores en la investigación del cáncer .
Mecanismo De Acción
Target of Action
Dimethyl benzylphosphonate is a type of organophosphorus compound, which is known to mimic the phosphates and carboxylates of biological molecules . This suggests that the primary targets of Dimethyl benzylphosphonate could be metabolic enzymes that interact with phosphates and carboxylates.
Mode of Action
Phosphonates, in general, are known to inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules . Therefore, it is plausible that Dimethyl benzylphosphonate interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their function.
Biochemical Pathways
Given that phosphonates can inhibit metabolic enzymes, it is likely that dimethyl benzylphosphonate affects pathways involving these enzymes . The downstream effects would depend on the specific enzymes and pathways involved.
Safety and Hazards
Direcciones Futuras
Diethyl benzylphosphonate derivatives, which are similar to Dimethyl benzylphosphonate, have been studied as potential antimicrobial agents . They show high selectivity and activity against certain strains of E.coli . These compounds may be used in the future as substitutes for commonly used antibiotics, especially important due to the increasing resistance of bacteria to various drugs and antibiotics .
Propiedades
IUPAC Name |
dimethoxyphosphorylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13O3P/c1-11-13(10,12-2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNYTKJCHFEIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308260 | |
| Record name | Dimethyl benzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
773-47-7 | |
| Record name | Dimethyl P-(phenylmethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=773-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl benzylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl benzylphosphonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl benzylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is dimethyl benzylphosphonate utilized in organic synthesis?
A1: Dimethyl benzylphosphonate serves as a valuable reagent for constructing various molecules. For instance, it acts as a nucleophile in palladium-catalyzed reactions with benzyl carbonates, yielding dimethyl benzylphosphonates. [] This methodology offers a practical approach to forming carbon-phosphorus bonds, crucial for synthesizing organophosphorus compounds with diverse applications. Additionally, the carbanion generated from dimethyl benzylphosphonate reacts with carbonyl compounds, leading to the formation of trans-diaryl-substituted ethylenes. [, , ] This reaction provides a valuable synthetic route to access these important structural motifs.
Q2: How does the presence of a hydroxyl group influence the reactivity of phosphorus compounds in palladium-catalyzed reactions?
A3: Density functional theory (DFT) calculations have revealed the crucial role of the hydroxyl group in palladium-catalyzed ortho-olefination reactions involving phosphorus compounds. [] Specifically, in reactions utilizing methyl hydrogen benzylphosphonates, the hydroxyl group significantly impacts multiple steps of the catalytic cycle, including C-H bond activation, transmetalation, reductive elimination, and catalyst recycling. [] It stabilizes intermediates and transition states via intramolecular hydrogen bonding and acts as a proton donor. This proton transfer facilitates the removal of the acetate ligand, enabling the catalytic cycle to proceed efficiently. [] Interestingly, this explains why dimethyl benzylphosphonates, lacking the crucial hydroxyl group, show reduced reactivity in these reactions. []
Q3: Are there any examples of unusual reactions involving dimethyl benzylphosphonate?
A4: Dimethyl benzylphosphonate exhibits intriguing reactivity with 6-bromo-1,2-naphthoquinone. [] While the specific details of this reaction are not elaborated upon in the provided abstract, it highlights the potential for dimethyl benzylphosphonate to engage in transformations beyond typical substitution and addition reactions, prompting further investigation into its chemical versatility.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



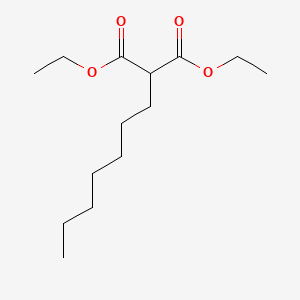
![[1,2,3]Triazolo[1,5-a]pyridine](/img/structure/B1296001.png)
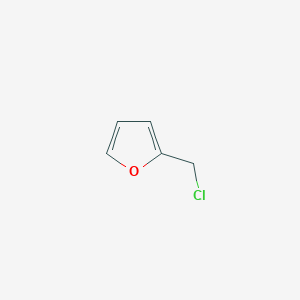
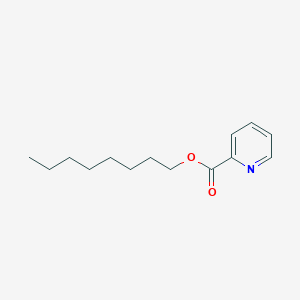
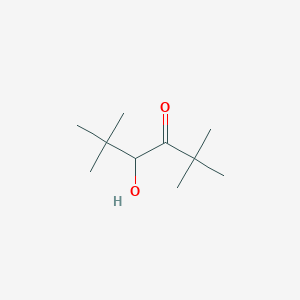

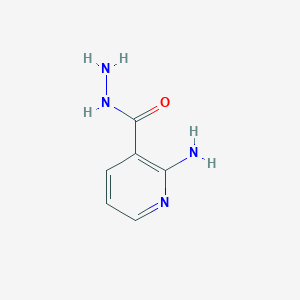


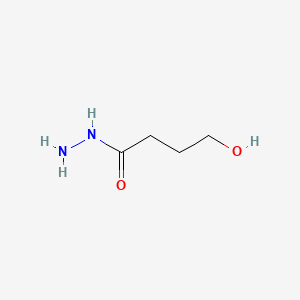
![n-[4-(Acetylamino)phenyl]glycine](/img/structure/B1296016.png)
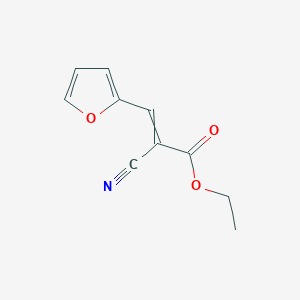
![8-Oxabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1296020.png)
